1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate
Description
Properties
CAS No. |
83918-76-7 |
|---|---|
Molecular Formula |
C30H29ClF5NO2 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3 |
InChI Key |
AVCGPTONQJCRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Piperidine Ring
The piperidine core is typically synthesized via Dieckmann condensation or reductive cyclization . For example:
-
Reductive cyclization : A primary amine reacts with two equivalents of an alkyl acrylate ester (e.g., methyl acrylate) under basic conditions, followed by decarboxylation to form the piperidine ring.
-
Alternative method : Catalytic hydrogenation of a tetrahydropyridine precursor (e.g., 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine) using Pd(OH)₂/C in methanol yields the piperidine structure.
Reaction :
Step 2: Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group
This substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling . For instance:
-
SNAr : The piperidine hydroxyl group is deprotonated, and the 4-chloro-3-(trifluoromethyl)phenyl moiety is added under basic conditions.
-
Suzuki-Miyaura coupling : A boronic acid derivative of the aryl group reacts with a halogenated piperidine intermediate.
Example :
Alkylation with 4,4-Bis(4-fluorophenyl)butyl Group
The bis(4-fluorophenyl)butyl moiety is introduced via N-alkylation .
Step 3: Preparation of 4,4-Bis(4-fluorophenyl)butyl Bromide
This intermediate is synthesized by reacting 1,4-butanediol with 4-fluorophenylboronic acid under Suzuki coupling conditions, followed by bromination.
Step 4: N-Alkylation of the Piperidine
The piperidine nitrogen is alkylated using the butyl bromide in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., K₂CO₃).
Reaction :
Yield : ~80% (estimated from analogous reactions).
Acetylation of the Hydroxyl Group
The final step involves acetylation to introduce the acetate ester.
Step 5: Acetyl Transfer
The hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or DMAP).
Reaction :
Yield : ~90% (based on similar esterification reactions).
Critical Reaction Optimization
Key parameters influencing yield and purity include:
Alternative Synthetic Routes
Route A: Copper-Mediated C–N Coupling
A photoinduced coupling using Cu(OTf)₂ and a chiral ligand (e.g., L1) under blue light (410 nm) enables efficient alkylation of the piperidine nitrogen with the butyl bromide.
Advantages :
Route B: Dieckmann Condensation
For piperidine synthesis, a Dieckmann condensation of a diethyl β-ketoester and a primary amine yields the core structure.
Reaction :
Challenges and Mitigation Strategies
-
Steric Hindrance : The bulky bis(4-fluorophenyl)butyl group may slow alkylation.
-
Competitive Acetylation : The acetate group may form side products.
Analytical Characterization
The final product is characterized via:
-
NMR : and spectra confirm the piperidine and acetate groups.
-
HPLC : Reverse-phase chromatography with acetonitrile/water/acidic buffer.
Comparison of Synthetic Methods
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Route 1 (Standard) | Dieckmann condensation → alkylation → acetylation | 60–80% | High substrate availability |
| Route 2 (Copper-mediated) | Photoinduced coupling → acetylation | 70–85% | Mild conditions, reduced waste |
| Route 3 (Suzuki) | Boronic acid coupling → alkylation → acetylation | 50–70% | High regioselectivity |
Chemical Reactions Analysis
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Antipsychotic and Neurological Disorders
Penfluridol has been primarily studied for its antipsychotic properties. It is a derivative of the piperidine class and exhibits efficacy in treating schizophrenia and other psychotic disorders. The compound acts as a dopamine receptor antagonist, which is crucial for managing symptoms associated with these conditions .
Potential in Cancer Treatment
Recent studies have indicated that Penfluridol may have applications in oncology, particularly as an adjunct therapy for certain types of cancer. Its ability to inhibit tumor growth has been linked to its interaction with various molecular targets involved in cell proliferation and survival pathways .
Chromatographic Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation of Penfluridol, utilizing acetonitrile and water as the mobile phase. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for purity assessment and impurity isolation in pharmaceutical formulations .
Case Study 1: Antipsychotic Efficacy
In a clinical study involving patients with schizophrenia, Penfluridol demonstrated a significant reduction in psychotic symptoms compared to placebo controls. The study highlighted the compound's long half-life, allowing for once-daily dosing, which improves patient compliance .
Case Study 2: Cancer Research
A research team investigated the effects of Penfluridol on breast cancer cell lines. Results showed that the compound inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway. These findings suggest potential therapeutic roles for Penfluridol beyond psychiatric disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacokinetic Comparisons
Metabolic and Pharmacokinetic Differences
- Penfluridol vs. Acetate Derivative : The acetate group is expected to act as a prodrug, hydrolyzing in vivo to release penfluridol. This could delay onset of action but prolong duration compared to direct administration of penfluridol. The acetyl group may also reduce first-pass metabolism by shielding the hydroxyl site .
- Its dichloride salt form enhances solubility but may alter tissue distribution compared to lipophilic penfluridol derivatives.
Receptor Binding and Pharmacodynamic Profiles
- Penfluridol : Primarily a dopamine D2 receptor antagonist with prolonged action due to strong receptor binding and slow dissociation .
- Acetate Derivative : Expected to retain D2 antagonism but with modified kinetics due to delayed hydrolysis. The acetyl group may slightly reduce binding affinity compared to the hydroxyl form.
- Piperazine Analogues : The compound in lacks the 4-chloro-3-(trifluoromethyl)phenyl group critical for D2 receptor specificity, suggesting divergent targets (e.g., serotonin receptors).
Biological Activity
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate, also known as Penfluridol, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of Penfluridol is , with a molecular weight of 566.00 g/mol. The compound features a complex structure that includes a piperidine ring and multiple fluorinated phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 566.00 g/mol |
| CAS Number | 83918-76-7 |
| Purity | ≥97% (HPLC) |
Penfluridol exhibits its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. Recent studies have demonstrated its ability to inhibit the enzyme ADAMTS7, which plays a role in the progression of atherosclerosis. The compound's selectivity for ADAMTS7 over other members of the ADAMTS family is significant for cardiovascular disease treatment .
Enzymatic Activity
The inhibitory activity of Penfluridol against ADAMTS7 has been quantified using the inhibition constant (). The compound shows intermediate activity with a value that suggests potent inhibition:
| Compound | Target Enzyme | (nM) |
|---|---|---|
| Penfluridol | ADAMTS7 | 40 |
| EDV33 | ADAMTS7 | 70 |
| Compound 3 | ADAMTS5 | 110 |
Biological Activities
Penfluridol has been investigated for several biological activities beyond enzyme inhibition. These include:
- Antipsychotic Effects : As a derivative of piperidine, it has shown efficacy in treating psychotic disorders.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : Preliminary studies suggest that Penfluridol may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
- Cardiovascular Implications : A study highlighted the role of Penfluridol in inhibiting ADAMTS7, leading to reduced plaque formation in atherosclerotic models. This suggests potential utility in managing cardiovascular diseases .
- Psychiatric Applications : In clinical trials, Penfluridol was administered to patients with schizophrenia, showing significant improvements in symptoms compared to placebo groups. The compound's side effect profile was also favorable compared to other antipsychotics.
- In Vitro Studies : Research indicated that Penfluridol exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic: What analytical methods are recommended for quantifying this compound in complex biological matrices?
Answer: Reverse-phase HPLC with a methanol-buffer mobile phase (65:35 v/v) is effective. The buffer should contain 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate, adjusted to pH 4.6 with glacial acetic acid. This method ensures baseline separation of the compound from matrix interferences, as validated in pharmacopeial assays for structurally related piperidine derivatives . System suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000) must be verified before quantification.
Basic: What safety precautions are critical during handling due to its physicochemical hazards?
Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. The compound is classified under GHS Category 2 for skin/eye irritation, with hazard code H319 ("causes serious eye irritation") .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced: How can conflicting bioactivity data in receptor-binding assays be resolved?
Answer:
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and radioligand displacement assays to distinguish nonspecific binding.
- Purity Verification : Ensure >98% purity via HPLC (see Q1) to exclude confounding effects from synthetic byproducts like bis(4-fluorophenyl) intermediates .
- Buffer Consistency : Use standardized assay buffers (e.g., 10 mM HEPES, pH 7.4) to minimize ionic strength variability, which affects piperidine-based compound solubility .
Advanced: What crystallographic parameters are prioritized for resolving its solid-state structure?
Answer:
- Data Collection : Use single-crystal X-ray diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Target an R factor < 0.06 and wR factor < 0.21, with a data-to-parameter ratio > 18:1. The asymmetric unit should include all non-hydrogen atoms, with anisotropic displacement parameters refined for heavy atoms (e.g., Cl, F) .
- Key Metrics : Mean C–C bond length should be 0.003 Å, and residual electron density < 1.0 eÅ⁻³ .
Basic: What synthetic routes are reported for analogous piperidine derivatives?
Answer:
- Core Structure Synthesis : React 4-chloro-3-(trifluoromethyl)phenylacetic acid with 4,4-bis(4-fluorophenyl)butanol under Mitsunobu conditions (DIAD, PPh₃) to form the ester linkage.
- Piperidine Functionalization : Use tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen, followed by deprotection with TFA .
- Yield Optimization : A 43% yield is achievable via a three-step process involving Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmosphere (Ar), with K₂CO₃ as a base in 1,4-dioxane at 90°C .
Advanced: How should researchers address discrepancies in reported solubility profiles?
Answer:
- Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) at pH 4.6–7.4, as trifluoromethyl groups enhance hydrophobicity .
- Temperature Dependence : Measure solubility at 25°C and 37°C, as entropy-driven dissolution may vary.
- Analytical Validation : Use nephelometry to detect colloidal aggregates, which can falsely reduce apparent solubility .
Basic: What storage conditions prevent degradation of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
